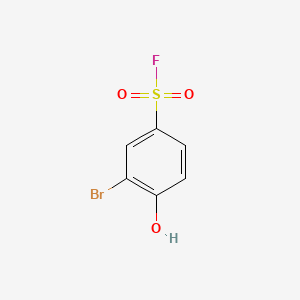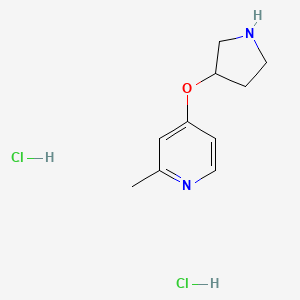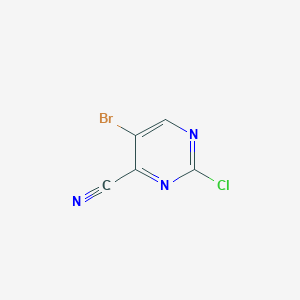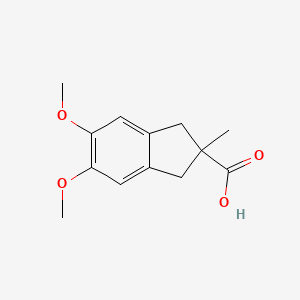
Potassium (3,4-dimethylphenyl)trifluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium (3,4-dimethylphenyl)trifluoroboranuide is an organoboron compound that features a trifluoroborate group attached to a 3,4-dimethylphenyl ring. This compound is part of the broader class of potassium trifluoroborates, which are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium (3,4-dimethylphenyl)trifluoroboranuide typically involves the reaction of 3,4-dimethylphenylboronic acid with potassium fluoride and boron trifluoride. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete.
Industrial Production Methods
Industrial production of potassium trifluoroborates, including potassium (3,4-dimethylphenyl)trifluoroboranuide, follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium (3,4-dimethylphenyl)trifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: It can be reduced to form boranes.
Substitution: The trifluoroborate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides or amines are employed under basic conditions.
Major Products
The major products formed from these reactions include boronic acids, boranes, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Potassium (3,4-dimethylphenyl)trifluoroboranuide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: The compound is used in the development of boron-containing drugs and bioactive molecules.
Medicine: It is explored for its potential in boron neutron capture therapy (BNCT), a type of cancer treatment.
Industry: The compound is used in the production of advanced materials and polymers with unique properties.
Mécanisme D'action
The mechanism by which potassium (3,4-dimethylphenyl)trifluoroboranuide exerts its effects involves the interaction of the trifluoroborate group with various molecular targets. In cross-coupling reactions, the compound acts as a nucleophilic partner, facilitating the formation of carbon-carbon bonds. The trifluoroborate group is stable under oxidative conditions, making it suitable for reactions that require harsh environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium (2,3-dimethylphenyl)trifluoroboranuide
- Potassium 3,4-dichlorophenyltrifluoroborate
Uniqueness
Potassium (3,4-dimethylphenyl)trifluoroboranuide is unique due to the presence of the 3,4-dimethylphenyl group, which imparts specific electronic and steric properties. These properties influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in synthetic chemistry.
Propriétés
Numéro CAS |
2055556-11-9 |
|---|---|
Formule moléculaire |
C8H9BF3K |
Poids moléculaire |
212.06 g/mol |
Nom IUPAC |
potassium;(3,4-dimethylphenyl)-trifluoroboranuide |
InChI |
InChI=1S/C8H9BF3.K/c1-6-3-4-8(5-7(6)2)9(10,11)12;/h3-5H,1-2H3;/q-1;+1 |
Clé InChI |
YUXRUAXDXRSQGF-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1=CC(=C(C=C1)C)C)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




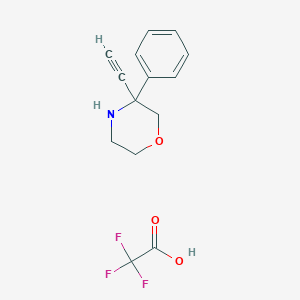
![Methyl (S)-1,4-dioxa-7-azaspiro[4.4]nonane-8-carboxylate](/img/structure/B13516267.png)
![3-(methylamino)-N-[(methylcarbamoyl)methyl]propanamide](/img/structure/B13516270.png)
![2-(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)cyclopropane-1-carboxylic acid, Mixture of diastereomers](/img/structure/B13516278.png)
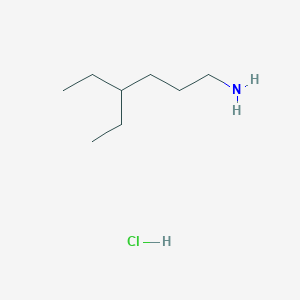
![Methyl 2-({5-[(3,5-dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)propanoate](/img/structure/B13516294.png)

